molecular formula C22H26N2O2 B5350119 1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone

Cat. No. B5350119
M. Wt: 350.5 g/mol
InChI Key: QCNHGIMTKWAKFF-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of researchers at the University of California, San Francisco, led by Dr. P. Jeffrey Conn. Since then, MPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone selectively binds to the allosteric site of mGluR5 and prevents the activation of the receptor by glutamate. This leads to a decrease in intracellular calcium signaling and downstream signaling pathways, which are critical for the physiological and pathological functions of mGluR5. This compound does not affect the other subtypes of mGluRs or ionotropic glutamate receptors.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the brain and other organs. It can reduce the release of glutamate, increase the uptake of glutamate, and alter the expression of various genes and proteins involved in synaptic transmission, inflammation, and cell survival. This compound can also affect the activity of other neurotransmitter systems, such as dopamine, GABA, and acetylcholine.

Advantages and Limitations for Lab Experiments

1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has several advantages as a research tool. It is highly selective for mGluR5 and does not cross-react with other receptors or enzymes. It has good pharmacokinetic properties and can be administered orally or intraperitoneally to animals. It has been extensively validated in various animal models of human diseases, such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and addiction. However, this compound also has some limitations. It can cause off-target effects at high concentrations or prolonged exposure, such as inhibition of the NMDA receptor or activation of the ERK pathway. It can also affect the behavior and physiology of animals in unpredictable ways, depending on the dose, route of administration, and experimental conditions.

Future Directions

There are several future directions for the use of 1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone in scientific research. One direction is to investigate the role of mGluR5 in neurodevelopmental disorders, such as autism spectrum disorder and schizophrenia. Another direction is to explore the therapeutic potential of mGluR5 antagonists in neurodegenerative diseases, such as amyotrophic lateral sclerosis and multiple sclerosis. A third direction is to study the interaction between mGluR5 and other neurotransmitter systems, such as the endocannabinoid system and the opioid system. A fourth direction is to develop more selective and potent mGluR5 antagonists that can overcome the limitations of this compound and other existing compounds. Overall, this compound has provided valuable insights into the complex functions of mGluR5 and has opened up new avenues for drug discovery and development.

Synthesis Methods

1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone can be synthesized using a multi-step process starting from 2-methoxybenzaldehyde and 1,2-dibromopropane. The key step involves the reaction of 3-(2-methoxyphenyl)-2-propen-1-ol with 1-(4-amino-phenyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with ethanone to afford this compound in high yield and purity.

Scientific Research Applications

1-(4-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has been extensively used in scientific research to study the physiological and pathological functions of mGluR5. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, pain, and neuroinflammation. This compound has also been used as a tool to validate the therapeutic potential of mGluR5 antagonists in various animal models of human diseases.

properties

IUPAC Name

1-[4-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-18(25)19-9-11-21(12-10-19)24-16-14-23(15-17-24)13-5-7-20-6-3-4-8-22(20)26-2/h3-12H,13-17H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNHGIMTKWAKFF-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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